2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
CAS No.:
Cat. No.: VC17525961
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4O |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 2,6,7-trimethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
| Standard InChI | InChI=1S/C8H10N4O/c1-4-5(2)12-8(10-7(4)13)9-6(3)11-12/h1-3H3,(H,9,10,11,13) |
| Standard InChI Key | BJUMNOOCGQKBAB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C(=NC(=N2)C)NC1=O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a triazole ring (positions 1, 2, and 3) fused to a pyrimidine ring (positions 5, 6, and 7), with methyl groups at positions 2, 6, and 7. The oxygen atom at position 5 forms a ketone group, contributing to its planar geometry and electronic configuration. This arrangement enhances stability and enables π-π stacking interactions, critical for binding biological targets.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₄O |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 2,6,7-Trimethyl-4H- triazolo[1,5-a]pyrimidin-5-one |
| CAS Number | Not publicly disclosed |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related triazolopyrimidines reveal distinct signals for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 8.0–9.5 ppm) . Infrared (IR) spectroscopy typically shows a strong carbonyl stretch near 1680 cm⁻¹, consistent with the ketone moiety. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 178.09 [M+H]⁺.
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis of 2,6,7-trimethyl-4H,5H- triazolo[1,5-a]pyrimidin-5-one involves cyclocondensation reactions starting from substituted pyrimidine precursors. A representative protocol includes:
-
Nitration: Introduction of nitro groups using fuming HNO₃ in H₂SO₄ at 80°C .
-
Reduction: Catalytic hydrogenation with Pd/C under 5–7 bar H₂ pressure to yield diamines .
-
Cyclization: Treatment with triethyl orthoformate or glyoxal in acetic acid to form the triazole ring .
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 80°C, 4 h | 92 |
| Reduction | Pd/C, H₂ (5 bar), DMF, 50°C | 88 |
| Cyclization | (EtO)₃CH, AcOH, 80°C, 2 h | 81 |
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
Preliminary studies on triazolopyrimidines indicate moderate hepatic clearance via cytochrome P450 enzymes (CYP3A4/5). Methyl groups may slow metabolism by sterically hindering oxidative pathways.
Toxicity Profile
Future Research Directions
Synthetic Chemistry Innovations
Developing one-pot synthesis protocols and green chemistry approaches (e.g., solvent-free cyclization) could reduce production costs and environmental impact .
Targeted Drug Design
Structure-activity relationship (SAR) studies focusing on methyl group positioning could optimize binding to biological targets like BRD4 or CCR2 . Computational modeling (e.g., molecular docking) may guide rational design.
Preclinical Development
In vivo efficacy and toxicity studies in disease models (e.g., murine inflammation or xenograft tumors) are essential to advance this compound toward clinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume